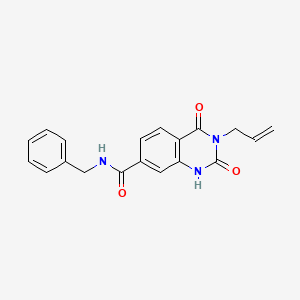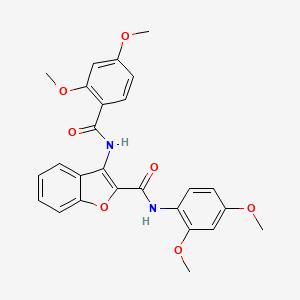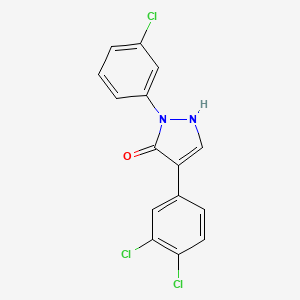![molecular formula C13H17N3O B2742118 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one CAS No. 2361638-51-7](/img/structure/B2742118.png)
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. DMNP is a fluorescent molecule that has been widely used as a probe for studying biological processes.
Mechanism of Action
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one is a fluorescent molecule that exhibits fluorescence emission upon excitation with UV light. The mechanism of action of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one involves the binding of the molecule to a biological target, which induces a conformational change that results in a change in the fluorescence emission. This change in fluorescence can be used to monitor the binding of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one to the target and to study the biological process of interest.
Biochemical and Physiological Effects:
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one has been shown to have minimal biochemical and physiological effects on biological systems. The molecule is non-toxic and non-cytotoxic, making it an ideal probe for studying biological processes in living cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one as a fluorescent probe include its high sensitivity, low toxicity, and ability to be used in living cells. The limitations of using 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one include its limited photostability and the need for UV excitation, which can be damaging to living cells.
Future Directions
There are several future directions for the use of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one as a fluorescent probe. One potential application is the use of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one as a pH-sensitive probe for studying the acidic microenvironment of cancer cells. Another potential application is the use of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one as a probe for studying protein-protein interactions in living cells. Additionally, the development of new 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one derivatives with improved photostability and fluorescence properties could further expand the use of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one in biological research.
Synthesis Methods
The synthesis of 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with dimethylformamide dimethylacetal followed by the reaction with acrolein. The resulting product is 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one, which can be purified by column chromatography.
Scientific Research Applications
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one has been extensively used as a fluorescent probe for studying biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. 1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one has also been used as a pH-sensitive probe for studying the acidic microenvironment of cancer cells.
properties
IUPAC Name |
1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-12(17)16-8-6-11-10(9-16)5-7-14-13(11)15(2)3/h4-5,7H,1,6,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWWIFQAQNLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)




![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2742048.png)

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)
![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)

